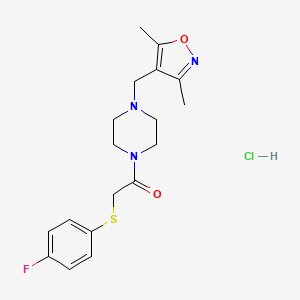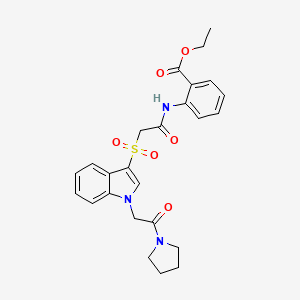![molecular formula C20H18F3N3O2S B2427695 4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1251684-39-5](/img/structure/B2427695.png)
4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains a benzo[d]thiazol-2-yloxy group, a trifluoromethylphenyl group, and a piperidine-1-carboxamide group . These types of compounds are often used in the development of pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via methods such as the Stille coupling reaction . Another method involves the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Molecular Structure Analysis
The molecular structure likely includes a benzo[d]thiazol-2-yloxy group, a trifluoromethylphenyl group, and a piperidine-1-carboxamide group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Antimicrobial and Antituberculosis Activity
- A study revealed that certain thiazole-aminopiperidine hybrid analogues, which may include compounds structurally similar to 4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, were effective against Mycobacterium tuberculosis. These compounds displayed promising activity against tuberculosis while exhibiting low cytotoxicity (Jeankumar et al., 2013).
- Another study synthesized benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, a class that includes similar structures, and found them to have significant anti-mycobacterial properties. The compounds showed low cytotoxicity and had a good therapeutic index (Pancholia et al., 2016).
Anti-Arrhythmic and Cardiotonic Agents
- Piperidine-based 1,3-thiazole and 1,3,4-thiadiazole derivatives, which are structurally related, demonstrated significant anti-arrhythmic activity in a study (Abdel‐Aziz et al., 2009).
- Research also explored 2-phenylthiazolidine derivatives, including phenylpiperazinoalkoxyphenyl thiazolidine-3-carbothioamides, which showed potent positive inotropic (cardiotonic) activity (Nate et al., 1987).
Anticancer Applications
- A study on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, with a structure similar to the compound , indicated their potential as anticancer agents. They exhibited activity against several cancer cell lines (Cai et al., 2016).
Antiviral and Antifungal Properties
- Derivatives of piperazine, including compounds like 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides, exhibited antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c21-20(22,23)14-5-1-2-6-15(14)24-18(27)26-11-9-13(10-12-26)28-19-25-16-7-3-4-8-17(16)29-19/h1-8,13H,9-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSIBHHCYHWPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2427615.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2427617.png)

![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2427621.png)
![4-[4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2427622.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2427623.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2427629.png)
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B2427630.png)
![6-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2427631.png)
![1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2427632.png)

